molecular formula C22H16N2O4 B2593202 N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide CAS No. 923131-96-8

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

Cat. No. B2593202
CAS RN: 923131-96-8
M. Wt: 372.38
InChI Key: KUKIJTVJEYTVBY-UHFFFAOYSA-N
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Description

“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the quaternization reactions of nicotinamide, with different electrophiles such as methyl iodide and substituted 2-bromoacetophenones, have been carried out by conventional synthesis and under microwave irradiation in absolute ethanol and acetone .


Molecular Structure Analysis

The molecular formula of “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is C13H12N2O2 . The structure of similar compounds has been confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The indole nucleus, found in various bioactive compounds, has demonstrated anti-inflammatory effects. Given that inflammation is a common pathway in many diseases, the compound could be explored for its utility in treating inflammatory conditions. Research could focus on its mechanism of action and therapeutic potential in comparison to existing anti-inflammatory agents .

Anticancer Applications

Compounds with an indole core have been associated with anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in cancer research. N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could be investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .

Antioxidant Effects

Indole derivatives are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress. The compound could be studied for its capacity to scavenge free radicals and its effectiveness in preventing oxidative damage, which is implicated in numerous chronic diseases .

Antimicrobial Activity

The structural framework of indole is present in many compounds with antimicrobial activity. Research into N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could uncover its potential as a new antimicrobial agent, possibly effective against a spectrum of bacterial and fungal pathogens .

Antidiabetic Potential

Indole scaffolds have been found in drugs that exhibit antidiabetic effects. Investigating the subject compound for its ability to modulate blood glucose levels and its mechanism of action could lead to the development of novel treatments for diabetes .

Safety and Hazards

The safety data sheet for “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-19-7-3-2-6-16(19)21-12-18(25)17-11-15(8-9-20(17)28-21)24-22(26)14-5-4-10-23-13-14/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKIJTVJEYTVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

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